molecular formula C7H12O5 B1236497 (R)-2-propylmalic acid

(R)-2-propylmalic acid

Número de catálogo: B1236497
Peso molecular: 176.17 g/mol
Clave InChI: KLURIVUFKOVPER-SSDOTTSWSA-N
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Descripción

(R)-2-Propylmalic acid is a chiral organic compound belonging to the class of substituted malic acids. Its structure consists of a malic acid backbone (2-hydroxybutanedioic acid) with a propyl group substituted at the second carbon position in the (R)-configuration. This compound is implicated in pyruvate metabolism pathways, particularly in plant systems under stress conditions. Evidence from integrative transcriptomic and metabolomic studies in sugarcane under drought stress (DS) reveals that (R)-2-propylmalic acid is among the stress-downregulated metabolites (SDMs), suggesting its role in maintaining metabolic homeostasis during abiotic stress responses .

The enantiomeric specificity of (R)-2-propylmalic acid may influence its biochemical interactions, as stereochemistry often dictates enzyme-substrate compatibility.

Propiedades

Fórmula molecular

C7H12O5

Peso molecular

176.17 g/mol

Nombre IUPAC

(2R)-2-hydroxy-2-propylbutanedioic acid

InChI

InChI=1S/C7H12O5/c1-2-3-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)/t7-/m1/s1

Clave InChI

KLURIVUFKOVPER-SSDOTTSWSA-N

SMILES

CCCC(CC(=O)O)(C(=O)O)O

SMILES isomérico

CCC[C@@](CC(=O)O)(C(=O)O)O

SMILES canónico

CCCC(CC(=O)O)(C(=O)O)O

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of (R)-2-Propylmalic Acid and Related Metabolites

Compound Structure Metabolic Pathway Regulation Under Drought Stress Associated Genes/Enzymes
(R)-2-Propylmalic acid Malic acid + 2-propyl (R-config.) Pyruvate metabolism Down-regulated Sspon.02G0043670-1B (pyruvate kinase)
L-Malic acid 2-Hydroxybutanedioic acid TCA cycle, glyoxylate shunt Down-regulated Not specified
Pyruvic acid 2-Oxopropanoic acid Glycolysis, fermentation Down-regulated Not specified
2-Isopropylmalic acid Malic acid + 2-isopropyl group Pyruvate metabolism Down-regulated Similar pyruvate kinases
D-Lactic acid 2-Hydroxypropanoic acid (D-form) Fermentation, anaerobic respiration Up-regulated Not specified

Key Findings:

Role in Pyruvate Metabolism :

  • (R)-2-Propylmalic acid, L-malic acid, and 2-isopropylmalic acid are interconnected through pyruvate metabolism. Under DS, their downregulation indicates suppressed respiration and energy production in sugarcane .
  • Pyruvate kinases, such as Sspon.02G0043670-1B, are critical regulators of these pathways. This gene showed a positive correlation with pyruvate levels and is implicated in plant stress defenses .

Structural Influences on Function: The propyl and isopropyl substituents in (R)-2-propylmalic acid and 2-isopropylmalic acid, respectively, may alter enzyme binding efficiency or metabolite stability. For example, branched alkyl groups could hinder interactions with active sites compared to linear chains.

Stress Response Dynamics :

  • The concurrent downregulation of (R)-2-propylmalic acid, L-malic acid, and pyruvic acid underscores a systemic suppression of central carbon metabolism under drought. In contrast, D-lactic acid accumulation reflects a shift toward alternative energy pathways.

Mechanistic Insights from Gene-Metabolite Correlations

  • Pyruvate Kinase (Sspon.02G0043670-1B): This enzyme is strongly associated with pyruvate metabolism and is hypothesized to regulate the conversion of phosphoenolpyruvate to pyruvate. Its downregulation under DS aligns with reduced levels of pyruvate-linked metabolites, including (R)-2-propylmalic acid .
  • Regulatory Genes : Other genes, such as Sspon.02G0026610-2B and Sspon.03G0006680-1A, correlate with D-lactate and malate levels, suggesting cross-talk between glycolysis, the TCA cycle, and stress-responsive pathways .

Implications for Agricultural Biotechnology

For instance, enhancing pyruvate kinase activity or modulating the synthesis of (R)-2-propylmalic acid could stabilize metabolic flux under stress. However, the enantiomeric specificity of such interventions must be carefully evaluated to avoid off-target effects.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing (R)-2-propylmalic acid, and how should data be validated?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) for structural elucidation, infrared spectroscopy (IR) for functional group identification, and mass spectrometry (MS) for molecular weight confirmation. Validate data by cross-referencing with PubChem or peer-reviewed spectral libraries. For quantification, employ high-performance liquid chromatography (HPLC) with UV detection, ensuring calibration curves meet R² ≥ 0.99 .

Q. How can researchers verify the enantiomeric purity of (R)-2-propylmalic acid during synthesis?

  • Methodological Answer : Use chiral stationary phase HPLC or polarimetry with a reference standard. Calculate enantiomeric excess (ee) via peak area ratios in chromatograms or optical rotation comparisons. Validate methods using racemic mixtures and replicate analyses to ensure precision (±2% error margin) .

Q. What statistical criteria should guide the reporting of experimental data for (R)-2-propylmalic acid in publications?

  • Methodological Answer : Report means with standard deviations (SD) or standard errors (SE) based on sample size. Use ANOVA or t-tests for group comparisons, specifying significance thresholds (e.g., p < 0.05). Adhere to the metric system (e.g., mM, µg/mL) and limit significant figures to instrument precision (e.g., 0.1 mg precision for balances) .

Advanced Research Questions

Q. How should researchers address discrepancies in bioactivity data across studies involving (R)-2-propylmalic acid?

  • Methodological Answer : Conduct meta-analysis to identify variability sources (e.g., cell line differences, assay protocols). Replicate experiments under standardized conditions (pH, temperature, solvent). Use Bland-Altman plots to assess inter-study agreement and apply mixed-effects models to account for batch variability .

Q. What experimental controls are critical when investigating (R)-2-propylmalic acid’s role in metabolic pathways?

  • Methodological Answer : Include negative controls (e.g., enantiomer or structurally similar inactive analogs) and positive controls (known pathway inhibitors/activators). Use isotope-labeled (e.g., ¹³C) (R)-2-propylmalic acid in tracer studies to track metabolic flux via LC-MS. Validate findings with siRNA knockdowns or CRISPR-edited cell lines .

Q. How can batch-to-batch variability in synthesized (R)-2-propylmalic acid be minimized for sensitive bioassays?

  • Methodological Answer : Implement strict quality control:

  • Purity : Require ≥95% purity via HPLC with dual-wavelength detection (210 nm and 254 nm).
  • Contaminants : Test for residual solvents (GC-MS) and heavy metals (ICP-MS).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess storage conditions .

Q. What strategies optimize the yield of (R)-2-propylmalic acid in multi-step organic synthesis?

  • Methodological Answer : Optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE). Use protecting groups (e.g., tert-butyl esters) to prevent side reactions. Purify intermediates via flash chromatography (silica gel, gradient elution) and final product via recrystallization (ethanol/water). Monitor yields at each step to identify bottlenecks .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting results in (R)-2-propylmalic acid’s inhibition kinetics?

  • Methodological Answer : Apply Michaelis-Menten and Lineweaver-Burk plots to compare enzyme kinetics. Use Akaike Information Criterion (AIC) to evaluate model fit (e.g., competitive vs. non-competitive inhibition). Validate with surface plasmon resonance (SPR) for binding affinity measurements .

Q. What computational methods are suitable for predicting (R)-2-propylmalic acid’s interactions with target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures from the PDB. Validate predictions with mutagenesis studies targeting predicted binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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